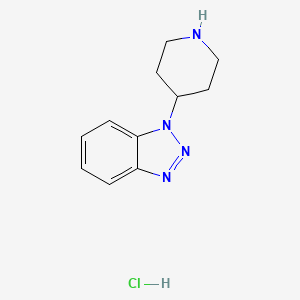

1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperidin-4-ylbenzotriazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZIQJKLJZWLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3N=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381426 | |

| Record name | 1-(Piperidin-4-yl)-1H-benzotriazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-80-9 | |

| Record name | 1-(Piperidin-4-yl)-1H-benzotriazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, geared towards researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is a solid organic compound.[1] Its core structure consists of a piperidine ring linked to a benzotriazole moiety. The hydrochloride salt form enhances its solubility in aqueous media.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅ClN₄ | [1][2] |

| Molecular Weight | 238.72 g/mol | [1][2] |

| CAS Number | 79098-80-9 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 314-315 °C | |

| Solubility | No specific quantitative data available. As a hydrochloride salt of a piperidine-containing compound, it is expected to have enhanced aqueous solubility compared to its free base form. Piperidine hydrochloride itself is highly soluble in water. |

Structural Identifiers

| Identifier | Value | Reference(s) |

| SMILES | Cl.C1CC(CCN1)N1N=NC2=C1C=CC=C2 | [1][2] |

| InChI | 1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | [1] |

| InChIKey | SIZIQJKLJZWLLD-UHFFFAOYSA-N | [1][2] |

Spectral Data

-

¹H-NMR (of the free base in DMSO-d₆, 400MHz): δ 8.10 (d, 1H), 7.62 (d, 1H), 7.56 (d, 1H), 7.37 (d, 1H), 4.88-4.80 (m, 1H), 4.34 (bs, 2H), 3.06-3.00 (bs, 2H), 2.36 (q, 2H), 2.17 (q, 2H).

-

Mass Spectrometry (of the free base): MS-m/z: 203 (M+H)⁺.

Note: The NMR spectrum of the hydrochloride salt would be expected to show shifts in the signals corresponding to the piperidine protons due to the protonation of the piperidine nitrogen.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on general synthetic methods for similar compounds, a plausible synthetic route is outlined below.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process: first, the synthesis of the free base, 1-(4-piperidyl)-1H-1,2,3-benzotriazole, followed by its conversion to the hydrochloride salt.

References

An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride

This technical guide provides a comprehensive overview of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details its chemical structure, physicochemical properties, synthesis, and potential biological activities, presenting data in a structured and accessible format.

Chemical Structure and Properties

This compound is comprised of a piperidine ring linked to a benzotriazole moiety, with the hydrochloride salt form enhancing its solubility in aqueous media.

Table 1: Physicochemical Properties of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole and its Hydrochloride Salt

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₅ClN₄ | |

| Molecular Weight | 238.72 g/mol | |

| Appearance | Solid | |

| SMILES String | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl | |

| InChI | 1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | |

| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N | |

| MDL Number | MFCD00831110 |

Table 2: Spectroscopic Data for 1-piperidin-4-yl-1H-benzotriazole (Free Base)

| Type | Data | Reference |

| ¹H-NMR (400MHz, DMSO-d6) | δ 8.10 (d, 1H); 7.62 (d, 1H); 7.56(d, 1H); 7.37 (d, 1H) 4.88-4.80 (m, 1H); 4.34 (bs, 2H); 3.06-3.00 (bs, 2H); 2.36 (q, 2H); 2.17 (q, 2H) | [1] |

| Mass Spectrometry (MS-m/z) | 203 (M+H)⁺ | [1] |

| High-Resolution Mass Spectrometry (ESI-HRMS) | m/z Calcd. for C₁₁H₁₄N₄ [M+H]⁺ 203.1291; Found: 203.1295 | [1] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and purification of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole and its subsequent conversion to the hydrochloride salt.

2.1. Synthesis of 1-piperidin-4-yl-1H-benzotriazole (Free Base)

This protocol is adapted from the synthesis of related piperidine-benzotriazole derivatives.[1]

-

Materials: 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester, acetonitrile, triethylamine, methanesulfonyl chloride, benzotriazole, potassium carbonate, dimethylformamide (DMF).

-

Step 1: Synthesis of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester.

-

Dissolve 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.1g, 5.47mmol) in acetonitrile (10mL).

-

Add triethylamine (1.47mL, 10.94mmol) followed by methanesulfonyl chloride (0.93g, 8.20mmol) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Evaporate the solvent under reduced pressure.

-

Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the product.

-

-

Step 2: Synthesis of 1-piperidin-4-yl-1H-benzotriazole.

-

To a solution of benzotriazole (7.0g, 5.88mmol) in DMF, add K₂CO₃.

-

Add the product from Step 1 to the mixture.

-

Stir the reaction mixture under appropriate conditions (e.g., heating) until completion (monitored by TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by washing with acetone and diethyl ether, then dry under high vacuum to afford 1-piperidin-4-yl-1H-benzotriazole as an off-white solid.[1]

-

2.2. Conversion to this compound

-

Materials: 1-piperidin-4-yl-1H-benzotriazole, methanolic HCl (or HCl gas), diethyl ether.

-

Protocol:

-

Dissolve the purified 1-piperidin-4-yl-1H-benzotriazole in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of methanolic HCl solution while stirring. Alternatively, bubble dry HCl gas through the solution.

-

Continue stirring in the ice bath for a designated period to allow for complete precipitation of the hydrochloride salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

-

2.3. Purification of Benzotriazoles

A general method for the purification of benzotriazoles involves treatment with a decolorizing agent in a suitable solvent.[2]

-

Materials: Crude benzotriazole compound, a water-miscible glycol or polyglycol solvent (e.g., ethylene glycol), activated charcoal.

-

Protocol:

-

Dissolve the crude benzotriazole in a water-miscible glycol solvent to create a concentrated solution (e.g., 10-40% by weight).[2]

-

Heat the solution to an elevated temperature (e.g., 80-100°C).[2]

-

Add a decolorizing material, such as activated charcoal (e.g., one-fifth of the solution's weight), to the heated solution.[2]

-

Stir the mixture at the elevated temperature for at least 60 minutes.[2]

-

Separate the decolorizing material from the solution by filtration while the solution is still hot.

-

The filtrate contains the purified benzotriazole in the solvent. The solvent can be removed under reduced pressure if the solid compound is desired.

-

Mandatory Visualization

The synthesis of this compound involves a multi-step chemical process. The following diagram illustrates the logical workflow of this synthesis.

Caption: Synthesis workflow for this compound.

Biological Activity

Derivatives of 1-(4-piperidyl)-1H-benzotriazole have been investigated for their antimicrobial properties. A study on N-substituted derivatives of 1-piperidin-4-yl-1H-benzotriazole demonstrated varying degrees of antibacterial activity against several bacterial strains, including Proteus mirabilis and Klebsiella pneumoniae, and antifungal activity against fungi such as Candida albicans and Fusarium oxysporum.[1] The introduction of different substituents on the piperidine nitrogen was shown to modulate the antimicrobial efficacy.[1]

While specific signaling pathways for this compound are not extensively documented, the broader class of benzotriazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects.[3] The mechanism of action for the antimicrobial effects of the studied piperidine-benzotriazole derivatives has not been fully elucidated but is an area of active research.

Safety Information

This compound is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Table 3: Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H301 | Toxic if swallowed. |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

References

An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride (CAS No. 79098-80-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key chemical and physical data, outlines a detailed synthesis protocol, and discusses its potential applications, particularly in the realm of antimicrobial research.

Chemical and Physical Properties

This compound is a solid, water-soluble compound. Its chemical structure combines a piperidine ring with a benzotriazole moiety, a feature common in molecules with diverse biological activities.[1][2][3][4] The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.

| Property | Value | Reference |

| CAS Number | 79098-80-9 | [5][6] |

| Molecular Formula | C₁₁H₁₅ClN₄ | |

| Molecular Weight | 238.72 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | |

| SMILES | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl |

Synthesis Protocol

The synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole, the free base of the hydrochloride salt, can be achieved through a multi-step process. The following protocol is adapted from methodologies reported for the synthesis of related N-substituted piperidinyl benzotriazole derivatives.[7]

Step 1: Synthesis of 1-(Piperidin-4-yl)-1H-benzotriazole

A common route involves the reaction of a suitable piperidine precursor with benzotriazole. One possible pathway starts from 4-hydroxypiperidine, which is first converted to a better leaving group, such as a mesylate, followed by nucleophilic substitution with benzotriazole.[7]

-

Materials: 4-Hydroxypiperidine, methanesulfonyl chloride, triethylamine, benzotriazole, potassium carbonate, dimethylformamide (DMF), ethyl acetate, water, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 4-hydroxypiperidine in a suitable solvent like dichloromethane.

-

Add triethylamine to the solution at 0 °C.

-

Slowly add methanesulfonyl chloride and stir the reaction mixture at room temperature for several hours.

-

Work up the reaction to isolate the 4-mesyloxypiperidine intermediate.

-

In a separate flask, dissolve benzotriazole in DMF and add potassium carbonate.

-

Add the 4-mesyloxypiperidine intermediate to the benzotriazole solution and heat the mixture.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), cool the mixture and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(Piperidin-4-yl)-1H-benzotriazole.

-

Purify the crude product by column chromatography.

-

Step 2: Formation of the Hydrochloride Salt

The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

-

Materials: 1-(Piperidin-4-yl)-1H-benzotriazole, hydrochloric acid (e.g., as a solution in dioxane or diethyl ether), diethyl ether.

-

Procedure:

-

Dissolve the purified 1-(Piperidin-4-yl)-1H-benzotriazole in a minimal amount of a suitable solvent, such as diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., 4 M in dioxane) to the stirred solution of the free base.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Spectroscopic Data

-

¹H NMR: Expect signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.5 ppm. The piperidine protons will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The N-H proton of the piperidine may be observed, and its chemical shift will be solvent-dependent.

-

¹³C NMR: Aromatic carbons of the benzotriazole ring will resonate in the δ 110-150 ppm region. The aliphatic carbons of the piperidine ring will appear at higher field strengths.

-

Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (m/z ≈ 202.12). For the hydrochloride salt, the free base is typically observed after ionization.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the piperidine ring, C-H stretching for aromatic and aliphatic groups, and C=C and C=N stretching vibrations from the benzotriazole ring.[8]

Applications in Drug Discovery and Research

Benzotriazole and its derivatives are recognized for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[9][10][11][12] The piperidine moiety is also a common scaffold in many biologically active compounds. The combination of these two pharmacophores in this compound makes it a valuable building block and a candidate for biological screening.

Its primary area of investigation appears to be in the development of novel antimicrobial agents.[7][9][10][13][14]

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a generalized protocol for evaluating the antimicrobial activity of this compound, based on standard methods.[13]

1. Materials and Reagents:

-

This compound

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle, e.g., sterile water or DMSO)

-

Spectrophotometer (for measuring optical density)

2. Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent and sterilize by filtration.

-

Prepare serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain to be tested, adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the test compound dilutions, as well as to positive and negative control wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

After incubation, determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects.[15]

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.[16]

Handling and Storage:

-

Avoid breathing dust, vapor, mist, or gas.[16]

-

Do not eat, drink, or smoke when using this product.

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[16][17]

First Aid Measures:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[15]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on skin: Wash off immediately with plenty of water for at least 15 minutes.[17]

-

If inhaled: Remove to fresh air. If breathing is difficult, give oxygen.[17]

Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound.[15][16][17]

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzotriazole: An overview on its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 79098-80-9 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. jocpr.com [jocpr.com]

- 9. jrasb.com [jrasb.com]

- 10. researchgate.net [researchgate.net]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride

This technical guide provides a comprehensive overview of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its physicochemical properties, outlines a potential synthetic pathway, and discusses its potential applications based on the known bioactivities of related benzotriazole derivatives.

Physicochemical and Structural Data

This compound is a solid organic compound. Its key quantitative and structural data are summarized below for clear reference.

| Property | Value | Reference |

| Molecular Weight | 238.72 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅ClN₄ | [1][2] |

| CAS Number | 79098-80-9 | [1] |

| Physical Form | Solid | |

| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CNCC(C1)N2N=NC3=CC=CC=C23.Cl | |

| MDL Number | MFCD00831110 | [2] |

Hazard and Safety Information

This compound is classified as hazardous. It is associated with the GHS06 pictogram and the signal word "Danger". Key hazard statements include:

-

H301: Toxic if swallowed.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Potential Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process, adapted from methodologies reported for analogous N-substituted piperidinyl benzotriazoles.[3] A plausible experimental workflow is detailed below.

Objective: To synthesize 1-(4-Piperidyl)-1H-1,2,3-benzotriazole and subsequently convert it to its hydrochloride salt.

Step 1: Synthesis of 1-Piperidin-4-yl-1H-benzotriazole

-

Materials: 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester, methanesulfonyl chloride, triethylamine, acetonitrile, benzotriazole, potassium carbonate (K₂CO₃), dimethylformamide (DMF), and methanolic HCl.

-

Procedure:

-

Mesylation: Dissolve 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester in acetonitrile. Add triethylamine to the solution. At 0°C, add methanesulfonyl chloride dropwise. Allow the mixture to warm to room temperature and stir for 24 hours. Evaporate the solvent, dilute the residue with water, and extract with ethyl acetate to yield 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester.[3]

-

Nucleophilic Substitution: Dissolve benzotriazole in DMF and add potassium carbonate. To this mixture, add the mesylated intermediate prepared in the previous step. Heat the reaction mixture (e.g., to 80°C) and monitor for completion using Thin Layer Chromatography (TLC). After completion, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain 4-(Benzotriazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester.[3]

-

Deprotection: Dissolve the purified Boc-protected intermediate in methanolic HCl. Stir the solution at room temperature until the deprotection is complete (monitored by TLC). Evaporate the solvent under reduced pressure to yield the crude 1-(4-Piperidyl)-1H-1,2,3-benzotriazole.[3]

-

Step 2: Formation of the Hydrochloride Salt

-

Procedure:

-

Dissolve the crude 1-(4-Piperidyl)-1H-1,2,3-benzotriazole base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product, this compound.

-

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Logical workflow for the synthesis of this compound.

Potential Applications and Biological Relevance

While specific studies on this compound are not extensively detailed in publicly available literature, the benzotriazole scaffold is of significant interest in medicinal chemistry. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities.[4]

The unique combination of the benzotriazole ring and a piperidine moiety suggests potential for biological activity.[5] Piperidine rings are common in neuropharmacology, while benzotriazoles have shown promise in several therapeutic areas.[5] Potential areas of investigation for this compound and its analogues include:

-

Antimicrobial Agents: Benzotriazoles have demonstrated activity against various bacterial and fungal strains.[4][5]

-

Anticancer Research: Certain derivatives have shown potential in cancer therapy.[5]

-

Neuroprotective Agents: The inclusion of a piperidine ring makes it a candidate for investigation in treatments for neurodegenerative diseases.[5]

-

Corrosion Inhibition: Benzotriazoles are well-established as effective corrosion inhibitors, particularly for copper and its alloys.

The diagram below illustrates the potential relationships between the core chemical structure and its fields of application.

Caption: Relationship between structural moieties and potential application areas.

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. scribd.com [scribd.com]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride | 1240528-66-8 [smolecule.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride

This technical guide provides a comprehensive overview of a viable synthesis route for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process starting from commercially available reagents.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a four-step process. The initial step involves the protection of the piperidine nitrogen, followed by the activation of the hydroxyl group for nucleophilic substitution. The key bond-forming step is the N-arylation of the piperidine ring with benzotriazole. The final steps involve the removal of the protecting group and the formation of the hydrochloride salt.

Experimental Protocols

The following experimental protocols are based on established synthetic procedures for analogous compounds.[1]

Step 1: Synthesis of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester

To a solution of 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.1 g, 5.47 mmol) in acetonitrile (10 mL), triethylamine (1.47 mL, 10.94 mmol) is added, followed by methanesulfonyl chloride (0.93 g, 8.20 mmol) at 0°C.[1] The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.[1] After completion, the solvent is evaporated under reduced pressure. The residue is diluted with water (20 mL) and extracted with ethyl acetate (3 x 25 mL).[1] The combined organic layers are washed with water (3 x 20 mL), dried over anhydrous Na2SO4, and evaporated to yield the product.[1]

Step 2: Synthesis of tert-butyl 4-(1H-benzo[d][1][2][3]triazol-1-yl)piperidine-1-carboxylate

In a flask containing benzotriazole (7.0 g, 5.88 mmol) in DMF (30 mL), potassium carbonate is added, followed by 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 1-(piperidin-4-yl)-1H-benzo[d][1][2][3]triazole

The tert-butyl 4-(1H-benzo[d][1][2][3]triazol-1-yl)piperidine-1-carboxylate is dissolved in methanolic HCl and stirred at room temperature.[1] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Step 4: Synthesis of this compound

The crude 1-(piperidin-4-yl)-1H-benzo[d][1][2][3]triazole is dissolved in a suitable solvent such as diethyl ether or ethyl acetate. Anhydrous HCl (either as a gas or a solution in a compatible solvent) is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product.

Data Presentation

| Step | Product Name | Starting Material | Reagents | Yield (%) |

| 1 | 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester | 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester | Methanesulfonyl chloride, Triethylamine | 76 |

| 2 | tert-butyl 4-(1H-benzo[d][1][2][3]triazol-1-yl)piperidine-1-carboxylate | 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester | Benzotriazole, Potassium carbonate | - |

| 3 | 1-(piperidin-4-yl)-1H-benzo[d][1][2][3]triazole | tert-butyl 4-(1H-benzo[d][1][2][3]triazol-1-yl)piperidine-1-carboxylate | Methanolic HCl | 94.9 |

| 4 | This compound | 1-(piperidin-4-yl)-1H-benzo[d][1][2][3]triazole | HCl | - |

Yields are based on reported literature for analogous reactions and may vary.[1]

Characterization Data for 1-(piperidin-4-yl)-1H-benzotriazole: [1]

-

¹H-NMR (400MHz, DMSO-d6): δ 8.10 (d, 1H); 7.62 (d, 1H); 7.56(d, 1H); 7.37 (d, 1H) 4.88-4.80 (m, 1H); 4.34 (bs, 2H); 3.06-3.00 (bs, 2H); 2.36 (q, 2H); 2.17 (q, 2H).[1]

-

MS-m/z: 203 (M+H)⁺.[1]

-

ESI-HRMS: m/z Calcd. For C11H14N4 [M+H]⁺ 203.1291; Found: 203.1295.[1]

References

Synthesis of N-Substituted Piperidinyl Benzotriazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-substituted piperidinyl benzotriazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This document details key synthetic methodologies, experimental protocols, and characterization data, offering a comprehensive resource for researchers in drug discovery and development.

Core Synthetic Strategies

The synthesis of N-substituted piperidinyl benzotriazoles primarily revolves around the formation of a bond between a piperidine nitrogen and the benzotriazole ring system, or the construction of the piperidinyl moiety on a benzotriazole scaffold. The dominant synthetic routes include N-alkylation and Mannich reactions.

N-Alkylation of Benzotriazole with a Piperidinyl Moiety

A common and effective method involves the N-alkylation of benzotriazole with a suitable piperidine derivative. This approach typically utilizes a piperidine ring that is pre-functionalized with a good leaving group.

A key example is the synthesis of N-substituted-1-piperidin-4-yl-1H-benzotriazole derivatives.[3] The synthesis starts from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester, which is converted to a mesylate, a better leaving group. This is followed by the nucleophilic substitution with benzotriazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. The resulting Boc-protected intermediate is then deprotected and subsequently N-substituted with various alkyl or aryl halides.

Experimental Protocol: Synthesis of 1-(Piperidin-4-yl)-1H-benzotriazole [3]

-

Step 1: Synthesis of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester. To a solution of 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester in a suitable solvent, methanesulfonyl chloride is added in the presence of a base (e.g., triethylamine) at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time, followed by workup and purification to yield the desired mesylate.

-

Step 2: Synthesis of 4-(Benzotriazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester. Benzotriazole is reacted with the mesylate from Step 1 in DMF with potassium carbonate as the base. The reaction is stirred at room temperature for 24 hours. The product is extracted with an organic solvent and purified.

-

Step 3: Deprotection to yield 1-(Piperidin-4-yl)-1H-benzotriazole. The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to remove the Boc protecting group, yielding the title compound.

Mannich Reaction

The Mannich reaction provides a versatile one-pot method for the synthesis of N-substituted piperidinyl benzotriazoles.[4] This reaction involves the aminoalkylation of an acidic proton of benzotriazole with formaldehyde (or another aldehyde) and a secondary amine, such as piperidine.[5][6] The reaction is typically carried out in a protic solvent like ethanol at room temperature.

Experimental Protocol: General Synthesis of N-((1H-benzo[d][3][7][8]triazol-1-yl)(phenyl)methyl)piperidine via Mannich Reaction

-

A solution of benzotriazole (1 equivalent), an appropriate aldehyde (e.g., benzaldehyde, 1 equivalent), and a secondary amine (e.g., piperidine, 1 equivalent) in ethanol is stirred at room temperature for 1 hour.[4]

-

The resulting solid product is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to afford the pure Mannich base.

Data Presentation

The following tables summarize quantitative data for representative N-substituted piperidinyl benzotriazole derivatives.

Table 1: Synthesis of 1-(Piperidin-4-yl)-1H-benzotriazole Derivatives [3]

| Compound | R Group | Yield (%) | Melting Point (°C) |

| 6a | H | - | - |

| 6b | cyclopropylmethyl | 60 | liquid |

| 6c | 4-fluorobenzyl | 85 | 110-112 |

| 6d | 4-chlorobenzyl | 88 | 125-127 |

Table 2: Characterization Data for Selected N-Substituted Piperidinyl Benzotriazoles [3]

| Compound | Molecular Formula | HRMS (m/z) [M+H]+ Calculated | HRMS (m/z) [M+H]+ Found | 1H NMR (δ, ppm) |

| 5 | C11H14N4 | 203.1291 | 203.1295 | 8.04 (d, 1H), 7.85 (d, 1H), 7.52 (t, 1H), 7.37 (t, 1H), 4.88-4.80 (m, 1H), 3.25-3.18 (m, 2H), 2.85-2.78 (m, 2H), 2.25-2.18 (m, 2H), 2.10-2.05 (m, 2H) |

| 6b | C14H18N4 | 243.2107 | 243.2112 | 8.05 (d, 1H), 7.86 (d, 1H), 7.53 (t, 1H), 7.38 (t, 1H), 4.85-4.78 (m, 1H), 3.05-3.00 (m, 2H), 2.35-2.28 (m, 4H), 2.20-2.15 (m, 2H), 0.85-0.78 (m, 1H), 0.45-0.40 (m, 2H), 0.05-0.01 (m, 2H) |

| 6c | C18H19FN4 | 311.1666 | 311.1670 | 8.04 (d, 1H), 7.85 (d, 1H), 7.52 (t, 1H), 7.37 (t, 1H), 7.30-7.25 (m, 2H), 7.05-6.98 (m, 2H), 4.88-4.80 (m, 1H), 3.55 (s, 2H), 2.95-2.88 (m, 2H), 2.25-2.18 (m, 4H) |

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic routes for N-substituted piperidinyl benzotriazoles.

Experimental Workflow

The general workflow for the synthesis and characterization of these compounds is outlined below.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]

- 3. scribd.com [scribd.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]

The Core Mechanism of Action of Piperidinyl Benzotriazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of piperidinyl benzotriazole compounds, a class of molecules demonstrating significant potential in oncology. The document outlines their primary molecular targets, the ensuing cellular consequences, and the experimental methodologies used to elucidate these pathways.

Core Mechanism: Dual Inhibition of Receptor Tyrosine Kinases

Piperidinyl benzotriazole and structurally related compounds, such as piperidinyl-based benzoxazoles, predominantly exert their anticancer effects through the simultaneous inhibition of key receptor tyrosine kinases (RTKs) involved in tumor progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[1][2][3]

-

VEGFR-2: A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2]

-

c-Met: Plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][2]

By targeting both of these pathways, these compounds can effectively disrupt two fundamental processes required for tumor growth and spread. This dual-inhibitory action is a promising strategy to overcome the adaptive resistance that can arise from targeting a single signaling pathway.

Signaling Pathways and Cellular Effects

The inhibition of VEGFR-2 and c-Met by piperidinyl benzotriazole compounds initiates a cascade of downstream events, culminating in cell cycle arrest and apoptosis.

Caption: Signaling pathway of piperidinyl benzotriazole compounds.

The primary cellular outcomes of VEGFR-2 and c-Met inhibition are:

-

Cell Cycle Arrest: These compounds induce a halt in the cell cycle, specifically at the G2/M phase.[1] This prevents cancer cells from proceeding through mitosis and dividing.

-

Induction of Apoptosis: The cell cycle arrest is followed by the initiation of programmed cell death. This is mediated by:

-

Upregulation of p53 and BAX: The tumor suppressor protein p53 and the pro-apoptotic protein BAX are upregulated.[1]

-

Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is downregulated.[1]

-

Activation of Caspases: This shift in the BAX/Bcl-2 ratio leads to the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[1]

-

Some benzotriazole derivatives have also been shown to function as microtubule-destabilizing agents by inhibiting tubulin polymerization, which also leads to G2/M phase arrest and apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for representative piperidinyl-based benzoxazole compounds, which are structurally analogous to piperidinyl benzotriazoles.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) | Reference Compound | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) |

| 11a | 0.082 | 0.280 | Sorafenib | 0.058 | - |

| 11b | 0.057 | 0.181 | Staurosporine | - | 0.237 |

| 5a | 0.145 | 1.382 | |||

| 5g | 0.970 | 1.885 | |||

| 5h | 0.652 | 0.975 |

Data sourced from a study on piperidinyl-based benzoxazole derivatives.[1][3]

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |

| 11a | 6.25 | 8.33 | 15.95 |

| 11b | 4.30 | 6.68 | 7.06 |

| 5a | 10.25 | 18.64 | 24.37 |

| 5g | 15.82 | 25.33 | 31.54 |

| 5h | 12.41 | 21.78 | 28.91 |

| Sorafenib (Ref.) | 4.95 | 6.32 | 6.57 |

Data sourced from a study on piperidinyl-based benzoxazole derivatives.[1][3]

Table 3: Effect of Compound 11b on Apoptosis-Related Gene Expression in MCF-7 Cells

| Gene | Fold Change (vs. Control) |

| p53 | Upregulated |

| BAX | Upregulated |

| Bcl-2 | Downregulated |

| Caspase-9 | Upregulated |

Qualitative representation of data from a study on a piperidinyl-based benzoxazole derivative.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the mechanism of action of these compounds.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2 or c-Met.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the piperidinyl benzotriazole compound in DMSO.

-

Perform serial dilutions of the compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Prepare a master mixture containing kinase buffer, ATP, and the appropriate substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2).

-

Dilute the recombinant human kinase (e.g., VEGFR-2) to the working concentration in kinase buffer.

-

-

Assay Procedure:

-

Add the master mixture to the wells of a white 96-well plate.

-

Add the diluted test compound solutions to the respective wells. For positive controls (no inhibitor), add kinase buffer with the same DMSO concentration. For blank wells (no enzyme), add kinase buffer.

-

Initiate the reaction by adding the diluted kinase enzyme to the "Test" and "Positive Control" wells. Add kinase buffer to the "Blank" wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following compound treatment using propidium iodide (PI) staining.

Caption: Experimental workflow for cell cycle analysis.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the test compound for a defined period (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Apoptosis and Gene Expression Analysis

Caspase-3/7 Activity Assay (Luminescence-based):

-

Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.

-

Assay Reagent Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to the wells.

-

Incubation and Measurement: Incubate at room temperature to allow active caspase-3 and -7 to cleave the substrate, producing a luminescent signal. Measure the luminescence with a plate reader. The signal is directly proportional to the amount of active caspase-3/7.

Quantitative PCR (qPCR) for Gene Expression:

-

RNA Extraction: Treat cells with the compound, then lyse the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a qPCR reaction with the cDNA, primers specific for the genes of interest (p53, BAX, Bcl-2), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: Run the qPCR reaction in a real-time PCR machine. The machine measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression using the 2-ΔΔCt method.[6]

Molecular Docking

Molecular docking simulations are used to predict the binding mode of the piperidinyl benzotriazole compounds within the ATP-binding pocket of their target kinases.

Methodology:

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2, c-Met) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Generate the 3D structure of the piperidinyl benzotriazole compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically centered on the co-crystallized ligand in the PDB structure.

-

Use docking software (e.g., AutoDock Vina) to place the ligand into the defined binding site in various conformations and orientations.

-

The software calculates the binding affinity (e.g., in kcal/mol) for each pose, with lower values indicating more favorable binding.

-

-

Analysis:

-

Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase's active site.

-

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride based on the known pharmacological profiles of its constituent chemical moieties. As of the writing of this guide, extensive biological data for this specific compound is not publicly available. The experimental protocols and potential mechanisms of action described herein are representative and intended to guide future research.

Introduction

This compound is a heterocyclic compound that incorporates two key pharmacophores: a benzotriazole ring system and a piperidine moiety. The benzotriazole nucleus is recognized for a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Similarly, the piperidine ring is a "privileged structure" in medicinal chemistry, found in numerous approved pharmaceuticals with diverse therapeutic applications, such as anticancer, antipsychotic, and antiviral agents.[3][4]

The combination of these two versatile scaffolds in a single molecule suggests that this compound could exhibit a range of significant biological effects. This guide aims to explore these potential activities by examining the established properties of benzotriazole and piperidine derivatives, provide representative experimental protocols for their investigation, and outline potential mechanisms of action.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is a critical first step in drug development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClN₄ |

| Molecular Weight | 238.72 g/mol |

| Form | Solid |

| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N |

| SMILES String | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl |

| MDL Number | MFCD00831110 |

| PubChem Substance ID | 329789279 |

| (Data sourced from Sigma-Aldrich[5]) |

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound can be inferred from the extensive research on its core components.

Potential as an Anticancer Agent

Both benzotriazole and piperidine moieties are integral to many anticancer compounds.[6][7] Benzotriazole derivatives have been shown to induce apoptosis in cancer cells and inhibit critical signaling pathways.[7] The piperidine scaffold enhances druggability by improving pharmacokinetic properties and can be crucial for binding to molecular targets.[8]

Potential Mechanisms:

-

Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death.

-

Kinase Inhibition: Benzotriazole derivatives have been investigated as inhibitors of kinases involved in cancer cell proliferation and survival.

-

Disruption of Cell Signaling: The compound could potentially interfere with pathways like PI3K/Akt, which are often dysregulated in cancer.[6]

Potential as an Antimicrobial Agent

Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[7][9] The mechanism often involves the disruption of microbial cell membranes.[7]

Potential Mechanisms:

-

Cell Membrane Damage: The compound may interfere with the integrity of the bacterial or fungal cell wall/membrane.

-

Enzyme Inhibition: It could inhibit essential microbial enzymes required for survival and replication.

Potential as an Antiviral Agent

Derivatives of benzotriazole have been identified as inhibitors of various viruses.[1][10] The piperidine ring is also present in some antiviral drugs.[3]

Potential Mechanisms:

-

Inhibition of Viral Replication: The compound might interfere with viral enzymes like proteases or polymerases.

-

Blocking Viral Entry: It could potentially prevent viruses from entering host cells.

Potential Neuroprotective and CNS Activity

Piperidine-containing compounds are well-represented in drugs targeting the central nervous system, including antipsychotics and neuroprotective agents.[3][11] They can modulate signaling pathways related to inflammation and oxidative stress in the brain.[6]

Data Presentation: A Template for In Vitro Studies

While specific quantitative data for this compound is not available, Table 2 provides a template for how the results of a preliminary in vitro anticancer screening could be presented. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 2: Illustrative Cytotoxicity Data for a Novel Compound

| Cancer Cell Line | Tissue of Origin | Illustrative IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| NCI-H460 | Lung Carcinoma | Hypothetical Value |

| SF-268 | Glioma | Hypothetical Value |

| PC-3 | Prostate Carcinoma | Hypothetical Value |

(This table is for illustrative purposes only to demonstrate data presentation.)

Experimental Protocols

The following are detailed, representative protocols for the initial biological evaluation of a novel compound like this compound.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[12]

1. Cell Culture and Maintenance:

- Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7, NCI-H460).[12]

- Culture Medium: Grow cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12]

- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[12]

2. Assay Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]

- Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]

- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

3. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[6]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[13]

1. Preparation of Materials:

- Microbial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

- Growth Media: Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Compound Preparation: Dissolve the test compound in a suitable solvent and prepare serial dilutions in the broth.

2. Assay Procedure:

- Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

- Plate Inoculation: Add the microbial inoculum to each well of a 96-well plate containing the serially diluted compound. Include positive (microbes only) and negative (broth only) controls.

- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

3. Data Analysis:

- The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[14]

Visualization of Workflows and Pathways

Diagrams provide clear visual representations of complex processes. The following have been generated using the DOT language.

Caption: General workflow for the biological evaluation of a novel compound.

Caption: A representative intrinsic apoptosis signaling pathway.

Conclusion

While specific biological activity data for this compound is limited in current literature, the well-documented and diverse pharmacological activities of its benzotriazole and piperidine components strongly suggest its potential as a valuable lead compound. The fusion of these two pharmacophores could lead to promising anticancer, antimicrobial, antiviral, or neuroprotective properties. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the systematic investigation of this compound. Further research, beginning with broad in vitro screening, is warranted to elucidate its specific biological profile and therapeutic potential.

References

- 1. ijcrt.org [ijcrt.org]

- 2. jocpr.com [jocpr.com]

- 3. ijirt.org [ijirt.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijnrd.org [ijnrd.org]

- 12. benchchem.com [benchchem.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide on the Safety and Handling of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride (CAS No: 79098-80-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

This compound is a solid organic compound.[1] While specific experimental data for this salt is limited, the properties of the parent compound, benzotriazole, can offer some insight.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₅ClN₄ | [1][2] |

| Molecular Weight | 238.72 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 79098-80-9 | [3] |

| SMILES String | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl | [1] |

| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. It is harmful by inhalation, in contact with skin, and if swallowed.[4] It is also irritating to the eyes, respiratory system, and skin.[4]

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Irritation | Not specified | R38: Irritating to skin |

| Respiratory Irritation | Not specified | R37: Irritating to respiratory system |

GHS pictograms associated with this compound include GHS06 (Toxic).[1]

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] |

| Ingestion | Get medical aid. Wash mouth out with water. Do not induce vomiting.[4][5] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Avoid breathing dust, vapor, mist, or gas.[4]

-

Avoid contact with skin and eyes.[4]

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Wash hands thoroughly after handling.[6]

-

Use only in a well-ventilated area.[7]

Storage:

-

Store away from incompatible materials.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.[4] |

| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 5. Avoid breathing dust.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[8]

-

Methods for Cleaning Up: Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dust.[4][6]

Toxicological Information

| Test | Species | Value |

| LD50 Oral | Rat | 500 mg/kg |

| Dermal LD50 | Rabbit | >2000 mg/kg bw[9] |

| Inhalation LC50 | Rat | 1460 mg/m³ for 3 hours[9] |

Experimental Protocols

While specific experimental protocols for this compound are not published, standard methodologies for assessing chemical safety should be followed. Below are generalized protocols for key experiments.

Protocol 1: Skin Irritation/Corrosion Test (Adapted from OECD Guideline 404)

-

Animal Model: Use healthy, young adult albino rabbits.

-

Preparation: Twenty-four hours before the test, closely clip the fur on the dorsal area of the trunk of the animals.

-

Application: Apply 0.5 g of the test substance (moistened with a small amount of water to form a paste) to a small area (about 6 cm²) of the clipped skin. Cover the test site with a gauze patch and non-irritating tape.

-

Exposure: After a 4-hour exposure period, remove the gauze patch and any residual test substance.

-

Observation: Observe and grade the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

-

Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and persistence of the skin reactions.

Protocol 2: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

-

Animal Model: Use healthy, young adult female rats.

-

Dosing: Administer the test substance by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on available information.

-

Procedure:

-

Fast the animals overnight before dosing.

-

Administer the substance and observe the animal closely for the first few hours and then periodically for 14 days.

-

If the animal survives, a higher dose is tested in another animal. If the animal dies, a lower dose is tested.

-

-

Observation: Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.

Visualizations

Caption: Workflow for safe handling of chemical compounds.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. columbuschemical.com [columbuschemical.com]

- 7. carlroth.com [carlroth.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

Solubility Profile of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a heterocyclic compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview based on the chemical properties of its constituent moieties—benzotriazole and piperidine. Furthermore, a detailed, generalized experimental protocol for determining the aqueous and organic solubility of the compound is presented to enable researchers to generate precise data. This guide is intended to serve as a foundational resource for scientists and developers working with this and structurally related compounds.

Introduction

This compound is a salt form of a molecule combining a benzotriazole and a piperidine ring system. Such nitrogen-containing heterocyclic compounds are prevalent scaffolds in medicinal chemistry. Understanding the solubility of this compound is critical for its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and routes of administration. This guide provides an in-depth analysis of the expected solubility characteristics and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClN₄ |

| Molecular Weight | 238.72 g/mol |

| Form | Solid |

| CAS Number | 79098-80-9 |

Solubility Profile

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature, patent databases, and chemical data repositories has revealed no specific quantitative solubility data for this compound in various solvents. The following sections provide a qualitative assessment based on the properties of its structural components.

Qualitative Solubility Assessment

The solubility of this compound is influenced by the benzotriazole and piperidine moieties, as well as its nature as a hydrochloride salt.

-

Aqueous Solubility: The presence of the piperidine ring and its formation into a hydrochloride salt are expected to significantly enhance aqueous solubility compared to the free base. The protonated nitrogen in the piperidine ring can readily interact with water molecules through hydrogen bonding. The parent compound, piperidine, is miscible with water. While the benzotriazole moiety is more hydrophobic, the overall molecule as a hydrochloride salt is anticipated to have moderate to good aqueous solubility. The pH of the aqueous medium will be a critical factor; solubility is expected to be higher in acidic to neutral conditions and decrease in basic conditions where the free base may precipitate.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The parent benzotriazole is soluble in alcohols. The hydrochloride salt structure of the target compound suggests that it will also be soluble in polar protic solvents like ethanol and methanol. These solvents can solvate both the ionic and the organic portions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Benzotriazole is known to be soluble in dimethylformamide (DMF). It is highly probable that this compound will also be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the ionic nature of the hydrochloride salt and the overall polarity of the molecule, it is expected to have very low solubility in non-polar solvents. The parent compound, tolyltriazole, a methylated derivative of benzotriazole, exhibits higher solubility in some organic solvents, but the salt form of the target compound is unlikely to be soluble in non-polar media.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental protocol is necessary. The following outlines a general procedure based on the shake-flask method, which is a widely accepted technique for determining equilibrium solubility.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

For aqueous samples, measure the pH of the saturated solution.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the respective solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a member of the benzotriazole class, it is predicated to possess a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol for the parent compound, and an exploration of the potential pharmacological applications based on studies of closely related derivatives. The document includes experimental methodologies, quantitative data from related compounds, and visualizations of potential mechanisms of action to serve as a valuable resource for researchers investigating this and similar molecules.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound 1-(4-piperidyl)-1H-1,2,3-benzotriazole. The addition of hydrochloride improves the compound's solubility in aqueous solutions, a desirable characteristic for in vitro and in vivo studies.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅ClN₄ | [1][2] |

| Molecular Weight | 238.72 g/mol | [1][2] |

| Appearance | Solid | [1] |

| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N | [1] |

| SMILES String | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl | [1] |

Synthesis and Experimental Protocols

Synthesis of 1-(4-piperidyl)-1H-1,2,3-benzotriazole

The synthesis of 1-(4-piperidyl)-1H-1,2,3-benzotriazole is a multi-step process starting from 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester.

Experimental Workflow:

Figure 1: Synthesis workflow for this compound.

Step 1: Preparation of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester To a solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.1g, 5.47mmol) in acetonitrile (10mL), triethylamine (1.47mL, 10.94mmol) is added, followed by methanesulfonyl chloride (0.93g, 8.20mmol) at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure, and the residue is diluted with water (20 mL). The aqueous solution is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with water (3 x 20 mL), dried over anhydrous Na₂SO₄, and evaporated to yield the product.

Step 2: Preparation of 1-(1-Boc-piperidin-4-yl)-1H-benzotriazole To a solution of benzotriazole (7.0g, 5.88mmol) in DMF, K₂CO₃ is added. This is followed by the addition of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester. The reaction mixture is stirred at room temperature. After completion, the mixture is worked up by dilution with water and extraction with ethyl acetate. The organic layer is washed, dried, and concentrated to give the Boc-protected intermediate.